1,3,3-Trichloropropene

Descripción general

Descripción

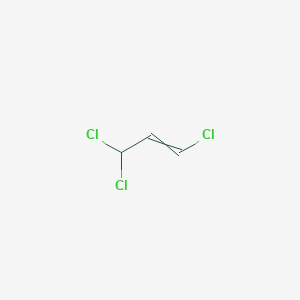

1,3,3-Trichloropropene is an organic compound composed of carbon, hydrogen, and chlorine atoms. It is structurally similar to propene, but three hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,3-Trichloropropene can be synthesized through the chlorination of propylene or allyl chloride. One common method involves the reaction of allyl chloride with sulfuryl chloride in the presence of a nitrogen-containing base, phosphine, or phosphine oxide . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of catalysts such as nitrogen-containing bases or phosphines enhances the selectivity and yield of the desired product . The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process.

Análisis De Reacciones Químicas

Types of Reactions: 1,3,3-Trichloropropene undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as diethylamine, sodiomalonic ester, sodium sulfide, and sodium methoxide, often resulting in allyl rearrangement.

Reduction Reactions: It can be reduced to propene through β-elimination followed by hydrogenolysis.

Addition Reactions: It can participate in addition reactions with organomagnesium compounds and cuprous cyanide.

Common Reagents and Conditions:

Diethylamine: Used in substitution reactions.

Zerovalent Zinc: Used in reduction reactions.

Organomagnesium Compounds: Used in addition reactions.

Major Products:

Propene: Formed through reduction reactions.

Substituted Propene Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis:

- Precursor in Chemical Reactions: 1,3,3-Trichloropropene serves as a precursor in synthesizing other chlorinated compounds. It is utilized as a reagent in various organic synthesis reactions, particularly in the production of herbicides and pesticides .

- Synthesis of Specialty Chemicals: The compound is involved in producing specialty chemicals used across different industries, including pharmaceuticals and plastics .

-

Biological Studies:

- Toxicological Research: Research has focused on the potential toxic effects of this compound on biological systems. Studies indicate that exposure may lead to adverse health effects due to its reactivity and potential for environmental contamination.

- Environmental Impact Assessments: The compound is studied for its persistence in the environment and its effects on ecosystems. This includes investigations into its degradation products and their toxicity levels.

- Agricultural Applications:

Industrial Applications

-

Polymer Production:

- This compound is employed in producing polymers and resins. Its chemical properties facilitate the creation of materials with desirable characteristics for various industrial applications.

- Chemical Manufacturing:

Case Study 1: Toxicological Effects

A study conducted on laboratory animals highlighted the toxicological effects of this compound when administered at varying doses. Results indicated significant adverse effects on liver function and reproductive health at higher exposure levels. This research underscores the importance of regulating exposure to this compound in both industrial settings and environmental contexts .

Case Study 2: Environmental Persistence

Research assessing the environmental impact of this compound revealed that it can persist in soil and water systems, leading to potential bioaccumulation in aquatic organisms. This study emphasizes the need for careful management practices when utilizing this compound in agricultural settings to mitigate environmental risks .

Mecanismo De Acción

The primary mechanism of action for 1,3,3-Trichloropropene involves its reactivity with nucleophiles and reducing agents. The compound undergoes β-elimination to form allyl chloride, which can then be further reduced to propene . The molecular targets and pathways involved in these reactions include the cleavage of carbon-chlorine bonds and the formation of carbon-carbon double bonds.

Comparación Con Compuestos Similares

1,1,3-Trichloropropene: Similar in structure but differs in the position of chlorine atoms.

1,2,3-Trichloropropane: Another chlorinated propene derivative with different reactivity and applications.

Uniqueness: 1,3,3-Trichloropropene is unique due to its specific reactivity patterns, particularly its tendency to undergo allyl rearrangement during substitution reactions . This property distinguishes it from other chlorinated propene derivatives and makes it valuable in specific synthetic applications.

Actividad Biológica

1,3,3-Trichloropropene (TCP) is a chlorinated hydrocarbon with significant industrial applications, particularly as a pesticide and a chemical intermediate. Its biological activity has been the subject of various studies due to its potential health impacts, including mutagenicity and carcinogenicity. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₃H₃Cl₃

- CAS Number : 96-18-4

- Structure : Contains three chlorine atoms attached to a propene backbone.

Acute Toxicity

Acute toxicity studies have shown that TCP can cause significant adverse effects in laboratory animals. For instance:

- Oral Exposure : In Sprague-Dawley rats, TCP administered via stomach tube resulted in observable toxicity at certain doses. The specific LD50 (lethal dose for 50% of the population) values indicate moderate toxicity levels .

Chronic Toxicity

Chronic exposure studies have raised concerns regarding long-term health effects:

- Liver Damage : Studies indicate that TCP exposure leads to increased liver weights and histopathological changes such as necrosis and bile duct hyperplasia in rodents .

- Kidney Effects : Renal toxicity has also been documented, with significant alterations in kidney function and structure observed in chronic exposure scenarios .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified TCP as a possible human carcinogen based on animal studies demonstrating tumor formation following prolonged exposure. The primary sites affected include the liver and kidneys, with mechanisms involving DNA damage and oxidative stress being proposed .

The biological activity of this compound is primarily mediated through its interaction with cellular macromolecules:

- Mutagenicity : TCP has been shown to induce mutations in bacterial models, suggesting potential genotoxic effects .

- Oxidative Stress : Exposure to TCP can lead to increased production of reactive oxygen species (ROS), contributing to cellular damage and inflammation .

Case Study 1: Inhalation Toxicity

A study conducted on F344/N rats exposed to TCP via inhalation demonstrated significant respiratory tract damage and alterations in lung function. Histopathological examinations revealed inflammation and degeneration of the nasal epithelium .

Case Study 2: Reproductive Effects

In reproductive toxicity assessments, female rats exposed to TCP showed decreased fertility indices and abnormal pup development. These findings highlight the potential reproductive hazards associated with TCP exposure .

Data Tables

Environmental Impact and Biodegradation

TCP is also recognized as an environmental pollutant. Research indicates that microorganisms can biodegrade TCP into less harmful substances under specific conditions. This aspect is critical for developing remediation strategies for contaminated sites .

Propiedades

IUPAC Name |

1,3,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMZDLNSWZGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26556-03-6 | |

| Record name | 1,3,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26556-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.